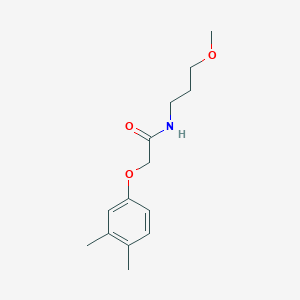![molecular formula C22H19N3O4 B5197054 N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5197054.png)
N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, also known as QM24, is a promising compound in the field of medicinal chemistry. It is a small molecule inhibitor that has shown potential in various scientific research applications.
Mechanism of Action
N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide works by inhibiting the activity of specific enzymes, such as CK2 and PDE4. CK2 is a protein kinase that is involved in many cellular processes, including cell growth and proliferation. By inhibiting CK2, N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide can prevent the growth of cancer cells. PDE4 is an enzyme that is involved in the regulation of inflammation. By inhibiting PDE4, N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide are largely dependent on the specific enzymes that it targets. Inhibition of CK2 can lead to decreased cell growth and proliferation, while inhibition of PDE4 can lead to reduced inflammation. N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide for lab experiments is its specificity for CK2 and PDE4. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide is its relatively low potency compared to other inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
Future Directions
There are many potential future directions for the study of N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide. One area of interest is the development of more potent inhibitors that can achieve greater levels of inhibition. Another area of interest is the study of N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide in combination with other therapeutic agents, such as chemotherapy drugs. Additionally, the potential use of N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide in the treatment of other diseases, such as neurological disorders, is an area of active research.
Synthesis Methods
The synthesis of N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-methoxybenzylamine with 2-bromo-1-chloroethane to form N-(4-methoxybenzyl)-2-bromoethylamine. This intermediate is then reacted with 2-hydroxymethylquinoline to form N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]ethylamine. Finally, this compound is reacted with oxazole-4-carboxylic acid to form N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide.
Scientific Research Applications
N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in various scientific research applications. One of the most promising applications is in the treatment of cancer. N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by targeting the protein kinase CK2, which is overexpressed in many types of cancer cells. N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis, by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(quinolin-6-yloxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-17-6-4-15(5-7-17)12-24-22(26)20-13-29-21(25-20)14-28-18-8-9-19-16(11-18)3-2-10-23-19/h2-11,13H,12,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRAMRKYXFFWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=COC(=N2)COC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5196972.png)
![4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5196982.png)
![7-nitro-1,3,5-triazatetracyclo[3.3.1.0~3,9~.0~7,9~]nonane](/img/structure/B5196984.png)
![methyl [hydroxy(diphenyl)methyl]phenylphosphinate](/img/structure/B5196987.png)
![N-(2,4-dimethoxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5197004.png)
methanone hydrochloride](/img/structure/B5197020.png)

![N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5197029.png)
![N-[4-(benzyloxy)phenyl]-8-quinolinesulfonamide](/img/structure/B5197030.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B5197043.png)


![8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5197076.png)
![7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5197077.png)